Butylparaben (n-butyl 4-hydroxybenzoate) is a commonly used antimicrobial preservative found in cosmetics, medications, and even some foods []. Butyl Paraben-13C6 is isotopically labeled with the stable isotope carbon-13 (¹³C) at all six carbon atoms in the aromatic ring of the molecule []. This isotopic enrichment allows scientists to track the fate and behavior of butylparaben in biological systems using techniques like mass spectrometry.
Butylparaben-13C6 shares the same core structure as regular butylparaben: a central aromatic ring (benzene) with a hydroxyl group (OH) attached and an ester group with a four-carbon (butyl) chain []. The key difference lies in the replacement of all twelve naturally occurring ¹²C atoms in the aromatic ring with the heavier ¹³C isotope []. This isotopic substitution doesn't significantly alter the overall structure but allows for distinct detection during scientific experiments.
Specific information on the synthesis of Butyl Paraben-13C6 is not readily available in scientific literature. However, the synthesis of regular butylparaben involves the esterification reaction between n-butanol and p-hydroxybenzoic acid []. It's likely a similar process is used for the isotopically labeled version.
Butylparaben is known to undergo degradation in the environment, primarily through hydrolysis (reaction with water) which breaks down the ester bond, releasing n-butanol and p-hydroxybenzoic acid.
Data on the specific physical and chemical properties of Butyl Paraben-13C6 is scarce. However, regular butylparaben has a melting point of around 69°C and a boiling point exceeding 250°C []. It's slightly soluble in water but more soluble in organic solvents like alcohol. The presence of the ¹³C isotope likely doesn't significantly alter these properties.